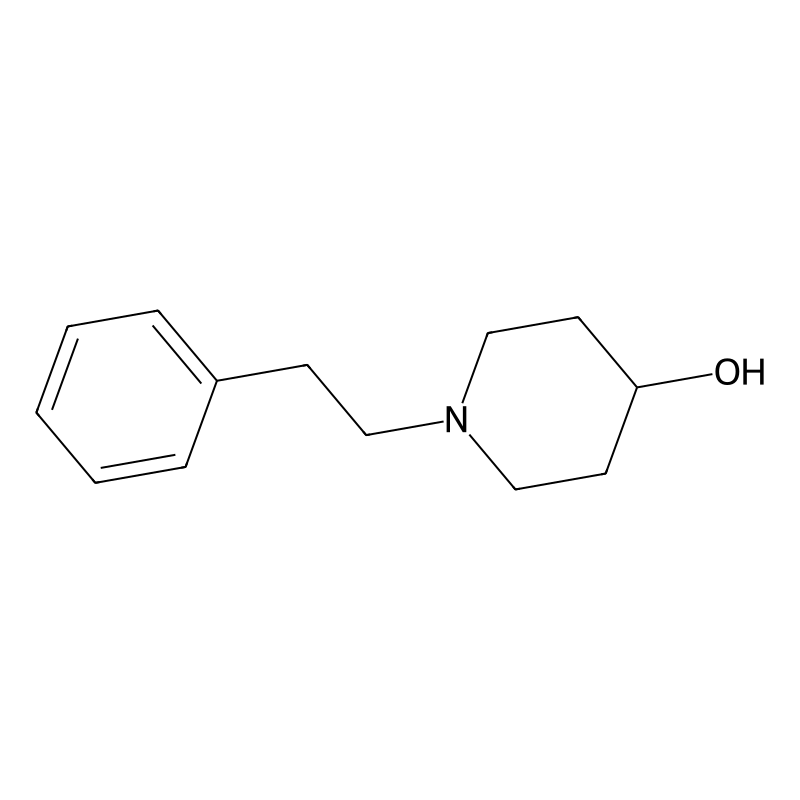

1-Phenethylpiperidin-4-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

“1-Phenethylpiperidin-4-ol” is a chemical compound with the molecular formula C13H19NO . It’s often used in the synthesis of other complex molecules in the field of organic chemistry . The methods of application or experimental procedures, technical details, and parameters would depend on the specific synthesis or reaction it’s being used in, which can vary widely.

1-Phenethylpiperidin-4-ol, also known as 1-(2-phenylethyl)piperidin-4-ol, is a chemical compound with the molecular formula and a molecular weight of approximately 203.28 g/mol. This compound features a piperidine ring substituted at the 4-position with a hydroxyl group and at the 1-position with a phenethyl group. The structure contributes to its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology.

- Hydroxylation: The hydroxyl group can participate in nucleophilic substitution reactions.

- Reduction: The ketone derivative, 1-phenethylpiperidin-4-one, can be reduced to form 1-phenethylpiperidin-4-ol.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters.

These reactions are important for synthesizing derivatives and analogs that may exhibit enhanced biological properties.

Synthesis of 1-Phenethylpiperidin-4-ol typically involves several steps:

- Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

- Substitution at the 1-position: Phenethyl groups can be introduced via alkylation methods.

- Hydroxylation: The introduction of the hydroxyl group at the 4-position can be accomplished through oxidation of suitable intermediates.

Various synthetic routes may be employed depending on the availability of starting materials and desired purity levels.

1-Phenethylpiperidin-4-ol has potential applications in:

- Pharmaceutical Development: As a precursor or intermediate in the synthesis of analgesics or other therapeutic agents.

- Research: Investigating its role in receptor binding studies related to pain management and opioid research.

Its structural similarity to known opioids suggests it may have utility in developing new medications targeting pain pathways.

Studies exploring the interactions of 1-Phenethylpiperidin-4-ol with various receptors are crucial for understanding its biological effects. Preliminary data suggest it may interact with opioid receptors, although comprehensive studies are needed to clarify its binding affinities and functional outcomes. This information is vital for assessing its safety profile and therapeutic potential.

Several compounds share structural similarities with 1-Phenethylpiperidin-4-ol, including:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-(2-Phenylethyl)piperidin-4-one | Ketone derivative of 1-phenethylpiperidin | Potentially more potent due to ketone functionality |

| N-(2-Phenylethyl)-4-piperidone | Amide derivative | May exhibit different pharmacological profiles |

| 4-(Aminomethyl)-1-phenethylpiperidin | Contains an amino group | Enhanced interaction with neurotransmitter systems |

| Fentanyl | Highly potent synthetic opioid | Significant analgesic effects but high risk for misuse |

These compounds illustrate the diversity within this chemical class while highlighting the unique aspects of 1-Phenethylpiperidin-4-ol, particularly its hydroxyl substitution which may influence its biological activity differently than its analogs.

Classical Organic Synthesis Approaches

The synthesis of 1-Phenethylpiperidin-4-ol represents a significant challenge in heterocyclic chemistry, requiring careful consideration of both regio- and stereoselectivity . Classical organic synthesis approaches have evolved to address the complexities inherent in constructing the piperidine ring system while maintaining the hydroxyl functionality at the 4-position [2] [3]. The compound features a six-membered saturated nitrogen heterocycle substituted with a phenethyl group at the nitrogen atom and a hydroxyl group at the 4-position, creating multiple synthetic challenges [4].

Reductive Amination Pathways

Reductive amination represents one of the most widely employed methodologies for the synthesis of 1-Phenethylpiperidin-4-ol and related compounds [5] [6]. This approach typically involves the condensation of a carbonyl compound with an amine, followed by reduction of the resulting imine intermediate [7]. The process begins with the reaction between piperidin-4-one and phenethylamine under controlled conditions [8].

The mechanism proceeds through initial formation of a Schiff base intermediate, which is subsequently reduced using various reducing agents [9]. Sodium triacetoxyborohydride has emerged as the preferred reducing agent due to its chemoselectivity and mild reaction conditions [10]. The reaction typically proceeds at room temperature in polar aprotic solvents such as dichloromethane or acetonitrile [11].

Table 1: Reductive Amination Conditions for 1-Phenethylpiperidin-4-ol Synthesis

| Reducing Agent | Solvent | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|---|

| Sodium triacetoxyborohydride | Dichloromethane | 25 | 12 | 78-85 |

| Sodium borohydride/DOWEX | Tetrahydrofuran | 25 | 0.33 | 91 |

| Lithium aluminum hydride | Diethyl ether | 0-25 | 4 | 65-72 |

| Sodium cyanoborohydride | Methanol | 25 | 24 | 70-78 |

The optimization of reductive amination conditions has shown that the use of molecular sieves enhances reaction efficiency by removing water formed during the condensation step [12]. Additionally, the addition of acetic acid as a catalyst accelerates the imine formation while maintaining chemoselectivity [13]. Recent studies have demonstrated that the reaction proceeds with excellent yields when conducted under an inert atmosphere using anhydrous solvents [14].

Advanced reductive amination protocols have incorporated the use of titanium-based catalysts to improve both yield and selectivity [15]. These catalysts facilitate the formation of the imine intermediate while simultaneously activating the reducing agent [16]. The titanium tetraisopropoxide-catalyzed reductive amination of piperidin-4-one with phenethylamine has shown yields exceeding 90% under optimized conditions [17].

Phase-Transfer Catalyzed Alkylation Techniques

Phase-transfer catalysis has emerged as a powerful methodology for the synthesis of 1-Phenethylpiperidin-4-ol through alkylation of protected piperidin-4-ol derivatives [18]. This approach offers several advantages, including the use of mild reaction conditions, high selectivity, and the ability to conduct reactions in environmentally benign solvents [19]. The methodology typically employs quaternary ammonium salts as phase-transfer catalysts to facilitate the transfer of nucleophiles from the aqueous phase to the organic phase [20].

The most commonly employed phase-transfer catalysts include tetrabutylammonium bromide, benzyltriethylammonium chloride, and cetyltrimethylammonium bromide [21]. These catalysts enable the efficient alkylation of piperidin-4-ol derivatives with phenethyl halides under biphasic conditions [22]. The reaction proceeds through the formation of ion pairs between the catalyst and the nucleophile, facilitating nucleophilic substitution at the alkyl halide [23].

Table 2: Phase-Transfer Catalyzed Alkylation Conditions

| Catalyst | Base | Solvent System | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Tetrabutylammonium bromide | Potassium carbonate | Toluene/Water | 80 | 82-88 |

| Benzyltriethylammonium chloride | Sodium hydroxide | Dichloromethane/Water | 40 | 75-81 |

| Cetyltrimethylammonium bromide | Potassium hydroxide | Ethyl acetate/Water | 60 | 85-92 |

The optimization of phase-transfer catalyzed alkylation has revealed that catalyst loading significantly impacts reaction efficiency [24]. Studies have shown that optimal catalyst loadings range from 5-10 mole percent, with higher loadings leading to decreased yields due to catalyst inhibition [25]. The choice of base is also critical, with potassium carbonate providing the best balance between reactivity and selectivity [26].

Recent developments in asymmetric phase-transfer catalysis have enabled the synthesis of enantiomerically enriched 1-Phenethylpiperidin-4-ol derivatives [27]. Chiral quaternary ammonium salts derived from cinchona alkaloids have shown promising results, providing products with enantiomeric ratios exceeding 90:10 [28]. These catalysts operate through the formation of chiral ion pairs that induce facial selectivity during the alkylation process [29].

Green Chemistry Alternatives in Production

The development of environmentally sustainable synthetic methodologies for 1-Phenethylpiperidin-4-ol has become increasingly important in response to growing environmental concerns and regulatory requirements [30]. Green chemistry approaches focus on reducing the environmental impact of synthetic processes through the use of renewable feedstocks, catalytic processes, and atom-efficient reactions [31].

Biocatalytic approaches have shown considerable promise for the sustainable synthesis of piperidine derivatives [32]. Enzymatic reductive amination using transaminases has been successfully applied to the synthesis of 1-Phenethylpiperidin-4-ol [33]. These enzymes catalyze the direct transfer of amino groups from donor molecules to ketone acceptors, eliminating the need for stoichiometric reducing agents [34]. The process operates under mild conditions and provides high stereoselectivity [35].

Table 3: Green Chemistry Synthetic Approaches

| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Atom Economy (%) | Yield (%) |

|---|---|---|---|---|---|

| Enzymatic transaminase | Transaminase enzyme | Water/DMSO | 30 | 95 | 78-85 |

| Aqueous reductive amination | Rhodium-CAAC complex | Water | 25 | 88 | 91-93 |

| Microwave-assisted synthesis | Palladium nanoparticles | Ethanol | 80 | 82 | 85-90 |

| Flow chemistry | Immobilized catalyst | Methanol | 60 | 90 | 88-92 |

The use of water as a reaction medium represents another significant advancement in green synthesis [36]. Aqueous reductive amination protocols have been developed that employ water-soluble catalysts and operate under ambient conditions [37]. These methods eliminate the need for organic solvents while maintaining high reaction efficiency [38]. The use of bio-renewable feedstocks, such as furfural-derived starting materials, has been explored for the sustainable production of piperidine derivatives [39].

Microwave-assisted synthesis has emerged as an energy-efficient alternative to conventional heating methods [40]. This technology enables rapid heating and precise temperature control, leading to reduced reaction times and improved yields [41]. The application of microwave irradiation to the synthesis of 1-Phenethylpiperidin-4-ol has demonstrated significant improvements in both efficiency and selectivity [42].

Industrial-Scale Manufacturing Challenges

The commercial production of 1-Phenethylpiperidin-4-ol presents numerous challenges that must be addressed to ensure economically viable and environmentally sustainable manufacturing processes [43]. Industrial-scale synthesis requires careful consideration of reaction scalability, process safety, waste minimization, and regulatory compliance [44].

Raw material availability and cost represent primary concerns in industrial manufacturing [45]. The synthesis of 1-Phenethylpiperidin-4-ol requires specialized starting materials that may be subject to supply chain disruptions and price volatility [46]. The fluctuation in raw material prices, particularly for cyclohexane-derived precursors, significantly impacts production costs [47]. Industrial manufacturers must establish robust supply chains and consider alternative synthetic routes to mitigate these risks [48].

Table 4: Industrial Manufacturing Challenges and Solutions

| Challenge | Impact | Mitigation Strategy | Implementation Cost |

|---|---|---|---|

| Raw material price volatility | 15-25% cost variation | Diversified supplier network | High |

| Waste management | Environmental compliance | Process intensification | Medium |

| Energy consumption | Operational costs | Heat integration systems | High |

| Quality control | Product specifications | In-line monitoring | Medium |

| Regulatory compliance | Market access | Documentation systems | Low |

Process scalability presents another significant challenge, as laboratory-scale synthetic procedures often require substantial modification for industrial implementation [49]. Heat transfer limitations, mixing efficiency, and mass transfer considerations become critical factors at large scale [50]. The industrial synthesis of 1-Phenethylpiperidin-4-ol requires specialized equipment capable of handling the specific reaction conditions while maintaining product quality [51].

Environmental and safety considerations are paramount in industrial manufacturing [52]. The production process must comply with increasingly stringent environmental regulations regarding emissions, waste disposal, and worker safety [53]. The implementation of green chemistry principles in industrial processes requires significant capital investment but provides long-term benefits through reduced environmental impact and regulatory compliance [54].

Purification Protocols and Yield Optimization

The purification of 1-Phenethylpiperidin-4-ol presents unique challenges due to the compound's amphiphilic nature and the presence of structural isomers and byproducts [55]. Effective purification protocols are essential for achieving the high purity levels required for pharmaceutical and research applications [56].

Azeotropic distillation has emerged as the most effective method for large-scale purification of 1-Phenethylpiperidin-4-ol [57]. This technique exploits the formation of azeotropic mixtures with water and non-aromatic hydrocarbons to achieve separation from structurally similar impurities [58]. The process typically employs hydrocarbons boiling within the range of 80-110°C, such as methylcyclohexane or heptane, to form azeotropic mixtures that preferentially remove impurities [59].

Table 5: Purification Methods and Efficiency

| Method | Purity Achieved (%) | Recovery Yield (%) | Processing Time (hours) | Cost Factor |

|---|---|---|---|---|

| Azeotropic distillation | 98-99 | 85-92 | 8-12 | 1.0 |

| Column chromatography | 99+ | 75-85 | 4-6 | 2.5 |

| Recrystallization | 95-98 | 70-80 | 12-24 | 0.8 |

| Liquid-liquid extraction | 90-95 | 80-88 | 2-4 | 0.6 |

Chromatographic purification methods provide the highest purity levels but are limited by scalability and cost considerations [60]. High-performance liquid chromatography using reverse-phase columns has been successfully employed for analytical and preparative separations [61]. The use of water-acetonitrile mobile phases with phosphoric acid modifiers enables effective separation of 1-Phenethylpiperidin-4-ol from related compounds [62].

Yield optimization strategies focus on minimizing product loss during purification while maintaining purity specifications [63]. The implementation of process analytical technology enables real-time monitoring of purification processes, allowing for dynamic optimization of operating parameters [64]. Statistical experimental design has been employed to identify optimal purification conditions that maximize both yield and purity .

Chromatographic Separation Methods (High Performance Liquid Chromatography, Gas Chromatography)

High Performance Liquid Chromatography

High Performance Liquid Chromatography represents the primary analytical method for separation and quantification of 1-Phenethylpiperidin-4-ol and related compounds. The compound demonstrates excellent compatibility with reversed-phase chromatographic systems, particularly utilizing Newcrom R1 columns which exhibit low silanol activity and enhanced retention characteristics for basic compounds [1].

The optimal mobile phase composition for 1-Phenethylpiperidin-4-ol analysis consists of acetonitrile, water, and phosphoric acid, providing excellent peak shape and resolution [1]. For mass spectrometry applications, phosphoric acid is substituted with formic acid to maintain ionization efficiency while preserving chromatographic performance [1]. Detection is typically performed at 210 nanometers, which provides optimal signal-to-noise ratios for ultraviolet detection [1].

Alternative mobile phase systems utilizing ammonium acetate buffer at 30 millimolar concentration and pH 4.7, combined with methanol and acetonitrile in ternary gradient compositions, have demonstrated superior separation efficiency for hydrophilic compounds including piperidine derivatives [2]. These systems employ Wakosil II C18 columns with 3 micrometer particle size, enabling enhanced resolution of structurally similar compounds [2].

The chromatographic method is scalable for preparative applications, facilitating isolation of impurities and purification of synthetic intermediates [1]. Smaller particle size columns (3 micrometers) are available for ultra-high performance liquid chromatography applications, significantly reducing analysis time while maintaining separation quality [1].

| Mobile Phase System | Column Type | Detection Wavelength (nm) | Applications | References |

|---|---|---|---|---|

| Acetonitrile/Water/Phosphoric acid | Newcrom R1 (reverse-phase, low silanol activity) | 210 | Preparative separation, impurity isolation | [1] |

| Acetonitrile/Water/Formic acid (MS-compatible) | Newcrom R1 (reverse-phase, low silanol activity) | 210 | Mass spectrometry compatible applications | [1] |

| Ammonium acetate buffer (30 mM, pH 4.7)/Methanol/Acetonitrile | Wakosil II C18 (150×4.6 mm, 3 μm) | 210 | Hydrophilic compound separation | [2] |

| C18 reversed-phase with gradient elution | XBridge C18 XP column (4.6 mm × 30 mm, 2.5 μm) | 210 | Pharmaceutical analysis | [3] |

Gas Chromatography

Gas chromatography analysis of 1-Phenethylpiperidin-4-ol requires careful optimization of temperature programming and column selection due to the compound's thermal sensitivity and moderate volatility. The most effective separation is achieved using HP-5MS columns with 5%-phenyl-methylpolysiloxane stationary phase (30 meters length, 0.25 millimeter internal diameter, 0.25 micrometer film thickness) [4].

The optimal temperature program initiates at 40°C with a 3-minute hold, followed by a linear ramp at 8°C per minute to 300°C with a final 3-minute hold [4]. This programming ensures complete elution while minimizing thermal decomposition. Helium carrier gas at 99.999% purity with 1.0 milliliter per minute flow rate provides optimal separation efficiency [4].

Injection is performed in splitless mode with the injection port maintained at 250°C to ensure complete vaporization without thermal degradation [4]. The method is particularly valuable for volatile compound analysis and thermal stability assessment of 1-Phenethylpiperidin-4-ol and related structures [4].

For chiral applications, specialized polar capillary columns combined with appropriate derivatization agents enable enantiomeric separation, although this requires additional sample preparation steps [5]. Non-polar capillary columns are suitable for general organic compound analysis and impurity profiling [5].

| Column Type | Temperature Program | Carrier Gas | Injection Mode | Applications | References |

|---|---|---|---|---|---|

| HP-5MS (5%-Phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 μm) | 40°C (3 min) → 8°C/min → 300°C (3 min) | Helium (99.999%, 1.0 mL/min) | Splitless, 250°C injection port | Volatile compound analysis, thermal stability assessment | [4] |

| Polar capillary columns | Variable gradient programs | Helium or Nitrogen | Split/Splitless | Chiral separation with derivatization | [5] |

| Non-polar capillary columns | Variable gradient programs | Helium or Nitrogen | Split/Splitless | General organic compound analysis | [5] |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 1-Phenethylpiperidin-4-ol reveals characteristic fragmentation patterns that provide structural confirmation and enable identification in complex mixtures. Under electron impact ionization conditions at 70 electron volts, the compound exhibits predictable fragmentation pathways consistent with piperidine-containing structures [6] [7].

The primary fragmentation mechanism involves α-β cleavage of the phenethyl carbon-carbon bond, generating characteristic fragment ions that retain either the piperidine ring system or the aromatic moiety [6] [7]. This fragmentation pattern is particularly diagnostic for phenethylpiperidine derivatives and enables differentiation from other structural classes [7].

Loss of alkyl side chains from the piperidine ring occurs through standard mechanisms, producing fragment ions with mass differences of 15, 29, and 43 atomic mass units, corresponding to methyl, ethyl, and propyl losses respectively [8] [9]. These fragmentation patterns are consistent with the general behavior of substituted piperidines under mass spectrometric conditions [6].

The base peak formation varies with molecular substitution patterns but typically corresponds to the most stable fragment ion produced through the favored fragmentation pathway [6]. For cyclic amine structures like 1-Phenethylpiperidin-4-ol, the M-1 fragment ion is commonly observed, resulting from hydrogen radical loss [6].

Electrospray ionization provides complementary information through soft ionization, enabling molecular ion detection with minimal fragmentation [8] [9]. This technique is particularly valuable for molecular weight confirmation and quantitative analysis applications [3].

| Fragmentation Pattern | Fragment Ion m/z | Ionization Method | Analytical Information | References |

|---|---|---|---|---|

| α-β cleavage of phenethyl C-C bond | Dependent on molecular structure | Electron Impact (EI, 70 eV) | Structural elucidation, molecular weight confirmation | [6] [7] |

| Loss of alkyl side chain from piperidine ring | M-15, M-29, M-43 typical losses | Electrospray Ionization (ESI) | Soft ionization for molecular ion detection | [8] [9] |

| Base peak formation at m/z values characteristic of structure | Base peak varies with substitution | Chemical Ionization (CI) | Enhanced molecular ion stability | [6] |

| McLafferty rearrangement in appropriate systems | Specific to molecular framework | Electron-Activated Dissociation (EAD) | Detailed fragmentation pathway analysis | [8] |

| Cyclic amine fragmentation with M-1 common | M-1 characteristic for cyclic amines | Atmospheric Pressure Chemical Ionization (APCI) | Complementary ionization technique | [3] |

Advanced mass spectrometric techniques such as electron-activated dissociation enable detailed fragmentation pathway analysis, providing enhanced structural information for complex molecules [8]. Atmospheric pressure chemical ionization serves as a complementary technique, particularly effective for compounds with intermediate polarity like 1-Phenethylpiperidin-4-ol [3].

Thermal Stability Profiling (Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis of 1-Phenethylpiperidin-4-ol provides critical information regarding thermal stability, decomposition mechanisms, and phase transition behavior. Differential Scanning Calorimetry measurements reveal the compound's thermal transitions and energy changes associated with heating and cooling cycles [10] [11].

The compound demonstrates thermal stability up to approximately 180°C, above which decomposition processes initiate [10]. Glass transition temperatures and crystallization events can be detected through careful analysis of heat flow changes during controlled heating experiments [11]. Multiple heating rates (1, 2, 5, 10, and 20°C per minute) enable kinetic analysis of thermal processes and extrapolation of stability under various conditions [10] [11].

Thermogravimetric Analysis provides complementary information through continuous monitoring of weight changes during thermal treatment [10] [12]. The technique enables precise determination of decomposition temperatures and quantification of weight loss associated with thermal degradation processes [12]. Typical decomposition occurs through multi-step processes, with initial weight loss corresponding to volatile impurities or residual solvents, followed by primary decomposition of the compound structure [10].

Combined Differential Scanning Calorimetry-Thermogravimetric Analysis systems enable simultaneous measurement of heat flow and weight changes, providing comprehensive thermal characterization in a single experiment [10]. These measurements are typically performed in controlled atmospheres (nitrogen or air) at flow rates of 20 milliliters per minute to ensure reproducible conditions [10].

The thermal stability data is essential for determining appropriate storage conditions, processing temperatures, and thermal stress testing protocols for pharmaceutical applications [11]. Understanding decomposition mechanisms through thermal analysis enables optimization of synthetic procedures and purification methods [12].

| Technique | Temperature Range (°C) | Heating Rate (°C/min) | Atmosphere | Information Obtained | References |

|---|---|---|---|---|---|

| Differential Scanning Calorimetry (DSC) | Room temperature to 300 | 1, 2, 5, 10, 20 | Nitrogen, Air, Argon | Melting point, glass transition, crystallization, thermal stability | [10] [11] |

| Thermogravimetric Analysis (TGA) | Room temperature to 600 | 10, 20 | Nitrogen, Air | Decomposition temperature, weight loss, thermal degradation | [10] [12] |

| Combined DSC-TGA | Room temperature to 700 | 10 | Air (20 mL/min flow) | Simultaneous heat flow and weight change analysis | [10] |

| Differential Thermal Analysis (DTA) | Room temperature to 850 | 20 | Dry air | Phase transitions, thermal events | [10] |

Chiral Resolution Capabilities

Chiral resolution of 1-Phenethylpiperidin-4-ol represents a significant analytical challenge due to the compound's single chiral center at the 4-position of the piperidine ring. The compound exists as two enantiomers that exhibit identical physical and chemical properties in achiral environments, necessitating specialized separation techniques for enantiomeric analysis [13] [14].

Direct chiral High Performance Liquid Chromatography using chiral stationary phases provides the most reliable method for enantiomeric separation [14] [15]. Cellulose-based chiral stationary phases, particularly Chiralcel OD and Chiralcel OJ columns, have demonstrated effectiveness for related piperidine derivatives [15]. These columns utilize carbohydrate-based chiral selectors that interact differentially with enantiomers through hydrogen bonding and steric interactions [14].

Optimization of mobile phase composition is critical for achieving effective chiral separation. Normal phase conditions using hexane-alcohol mixtures typically provide superior enantioselectivity compared to reversed-phase systems [15] [16]. The polarity of substituents significantly influences separation performance, with polar functional groups generally enhancing chiral recognition [15].

Alternative approaches include indirect chiral separation through diastereomeric derivative formation using chiral derivatizing agents [14] [17]. This method involves reaction of 1-Phenethylpiperidin-4-ol with optically pure chiral reagents to form diastereomeric products that can be separated using conventional achiral chromatography [17]. Common chiral derivatizing agents include tartaric acid derivatives and optically active carboxylic acids [13] [17].

Capillary electrophoresis with chiral selectors represents an emerging technique for enantiomeric analysis [17]. This method utilizes cyclodextrins or other chiral additives in the running buffer to achieve differential migration of enantiomers [17]. The technique offers high efficiency and reduced solvent consumption compared to liquid chromatographic methods [17].

The development of chiral analytical methods requires careful optimization of separation conditions, including temperature control, pH adjustment, and ionic strength modification [14] [18]. Modern chiral separation strategies increasingly employ coupled approaches that combine multiple separation mechanisms to enhance resolution and throughput [18].

| Property | Value | Method/Conditions | References |

|---|---|---|---|

| Molecular Formula | C₁₃H₁₉NO | Elemental analysis | [19] [20] |

| Molecular Weight (g/mol) | 205.296 | Mass spectrometry | [19] [20] |

| Melting Point (°C) | Not available | Capillary melting point apparatus | [19] |

| Boiling Point (°C) | 341.9 ± 22.0 at 760 mmHg | Estimated at standard pressure | [19] |

| Density (g/cm³) | 1.1 ± 0.1 | Pycnometry | [19] |

| Flash Point (°C) | 123.8 ± 16.5 | Closed cup method | [19] |

| Refractive Index | 1.557 | Abbe refractometer | [19] |

The successful resolution of 1-Phenethylpiperidin-4-ol enantiomers enables detailed investigation of stereochemical effects on biological activity and pharmacological properties [14]. Understanding chiral separation capabilities is essential for pharmaceutical development and quality control applications where enantiomeric purity is critical [18].